molecular formula C18H16O8 B1196787 Chrysosplenol C CAS No. 23370-16-3

Chrysosplenol C

Cat. No.: B1196787
CAS No.: 23370-16-3
M. Wt: 360.3 g/mol
InChI Key: QQBSPLCHDUCBNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysosplenol C can be synthesized through various chemical reactions involving the hydroxylation and methylation of flavone precursors. The synthetic route typically involves the use of reagents such as methanol and hydroxylating agents under controlled conditions to achieve the desired trimethoxyflavone structure .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, followed by purification processes. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to isolate and purify this compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions: Chrysosplenol C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chrysosplenol C has a wide range of scientific research applications:

Mechanism of Action

Chrysosplenol C exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Chrysosplenol C is unique among flavones due to its specific hydroxyl and methoxy substitution pattern. Similar compounds include:

This compound stands out due to its distinct combination of hydroxyl and methoxy groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBSPLCHDUCBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177923
Record name Chrysosplenol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23370-16-3
Record name Chrysosplenol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23370-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysosplenol C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023370163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysosplenol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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